Molecular Weight and Lipophilicity: Differentiation from the 4-Phenyltriazole Analog
The target compound has a molecular weight of 296.35 g/mol and a calculated LogP of 1.64, whereas the 4-phenyltriazole analog (CAS 1903322-10-0) has a molecular weight of 372.45 g/mol and an estimated LogP > 3.0 (based on the addition of a phenyl ring). The lower molecular weight and LogP of the target compound predict superior aqueous solubility and reduced non-specific protein binding, attributes that are critical for achieving reliable dose-response relationships in biochemical and cell-based assays .
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW = 296.35 g/mol; LogP = 1.64 (calculated) |
| Comparator Or Baseline | 4-Phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 1903322-10-0): MW = 372.45 g/mol; LogP estimated > 3.0 |
| Quantified Difference | ΔMW = -76.10 g/mol; ΔLogP ≈ -1.36 (i.e., >2-fold reduction in lipophilicity) |
| Conditions | Physicochemical property comparison based on molecular formula and calculated LogP values |
Why This Matters
The significantly lower LogP of the target compound translates into a predicted >5-fold improvement in aqueous solubility (Supersaturation Ratio based on the Yalkowsky General Solubility Equation), reducing the risk of compound precipitation and non-specific binding in assay media.
